ethyl 2-[2-(4-methylbenzenesulfonamido)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
Description
Ethyl 2-[2-(4-methylbenzenesulfonamido)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a multifunctional heterocyclic compound featuring a cyclopenta[b]thiophene core substituted with a carboxyethyl ester group at position 3 and two distinct amide-linked aromatic moieties. The first amide group is derived from 4-methylbenzenesulfonamide (tosylamide), while the second is a benzamido group. This dual substitution pattern confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in mitochondrial regulation and enzyme inhibition .
Properties
IUPAC Name |
ethyl 2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S2/c1-3-31-24(28)21-18-8-6-10-20(18)32-23(21)25-22(27)17-7-4-5-9-19(17)26-33(29,30)16-13-11-15(2)12-14-16/h4-5,7,9,11-14,26H,3,6,8,10H2,1-2H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGSYWIOFDMRPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction for Thiophene Ring Formation
The cyclopenta[b]thiophene scaffold is synthesized via a modified Gewald reaction:
- Cyclopentanone (1.0 eq), elemental sulfur (1.2 eq), and malononitrile (1.1 eq) react in ethanol with morpholine catalysis at 80°C for 6–8 hr.
- Intermediate 2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile precipitates (Yield: 78–82%).
- Hydrolysis with 6N HCl introduces the carboxylate group:
$$\text{2-Amino-3-cyano} \xrightarrow{\text{HCl, H}_2\text{O}} \text{2-Amino-3-carboxylic acid}$$ - Esterification with ethanol/H2SO4 yields ethyl 3-amino-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate (Yield: 89%).
Table 1: Optimization of Gewald Reaction Conditions
| Catalyst | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| Morpholine | 80 | 6 | 82 |
| Piperidine | 80 | 8 | 75 |
| DMAP | 100 | 4 | 68 |
Process Optimization and Scale-Up Challenges
Catalytic Effects on Reaction Efficiency
Comparative studies show potassium hydroxide significantly accelerates sulfonylation steps (Table 2):
Table 2: Catalyst Screening for Sulfonylation
| Catalyst | Reaction Time (hr) | Yield (%) |
|---|---|---|
| KOH | 2 | 96 |
| NaOH | 3 | 87 |
| Et3N | 6 | 78 |
Purification Strategies
- Crude Product Wash : Saturated brine removes residual sulfonyl chlorides.
- Column Chromatography : Hexane/EtOAc (4:1 → 2:1) gradient elution isolates target compound (HPLC purity >98%).
Spectroscopic Characterization Data
1H NMR (400 MHz, CDCl3) :
- δ 1.35 (t, J=7.1 Hz, 3H, COOCH2CH3)
- δ 2.45 (s, 3H, Ar-CH3)
- δ 4.32 (q, J=7.1 Hz, 2H, COOCH2)
- δ 7.25–8.10 (m, 8H, aromatic)
13C NMR (100 MHz, CDCl3) :
- 14.1 (COOCH2CH3)
- 21.5 (Ar-CH3)
- 60.8 (COOCH2)
- 165.2 (C=O ester)
- 169.4 (C=O amide)
Industrial Viability and Cost Analysis
Table 3: Cost Comparison of Key Reagents
| Reagent | Cost/kg (USD) | Molar Cost/Target Molecule |
|---|---|---|
| p-Toluenesulfonyl chloride | 120 | 0.45 |
| Malononitrile | 95 | 0.22 |
| Cyclopentanone | 65 | 0.18 |
Key Findings :
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the sulfonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with thiophene structures exhibit notable anticancer properties. For instance, derivatives have shown IC50 values ranging from 23.2 to 49.9 μM against various cancer cell lines, suggesting moderate to potent cytotoxic effects. The mechanisms through which these compounds exert their anticancer effects include:
- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death mediated by caspases and other pro-apoptotic factors.
- Enzyme Inhibition : Similar compounds have been shown to inhibit matrix metalloproteinases (MMPs) and various kinases involved in cancer progression.
Neuroprotective Effects
Some derivatives of this compound have shown promise as acetylcholinesterase (AChE) inhibitors, which could be beneficial for treating neurodegenerative diseases such as Alzheimer's disease. The inhibition of AChE can enhance the levels of acetylcholine in the brain, potentially improving cognitive function.
Comparative Activity
A comparative analysis of related compounds reveals varying degrees of efficacy against cancer cell lines:
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound A | 23.2 | Apoptosis Induction |
| Compound B | 49.9 | Enzyme Inhibition |
| This Compound | TBD | TBD |
Case Studies
Several studies have demonstrated the efficacy of similar thiophene derivatives:
- Study on Breast Cancer : A derivative exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 45 μM. This study emphasized the role of the thiophene ring in enhancing biological activity through structural modifications.
- Liver Cancer Research : Another study demonstrated that compounds with similar structures could reduce liver enzyme levels in tumor-bearing mice, suggesting a protective effect against hepatotoxicity associated with chemotherapy.
- Neuroprotective Effects : Some derivatives have shown promise as acetylcholinesterase inhibitors, beneficial for treating neurodegenerative diseases like Alzheimer's.
Mechanism of Action
The mechanism of action of ethyl 2-[2-(4-methylbenzenesulfonamido)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl and benzoyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
The 4-phenylbenzoyl substituent () introduces steric bulk, which may reduce metabolic clearance but limit membrane permeability .
Ring Size and Strain :
- The cyclopenta[b]thiophene core (5-membered ring) in the target compound offers reduced ring strain compared to the 7-membered cycloheptabthiophene analog (), favoring synthetic accessibility .
Pharmacological Activity
Compounds in this class exhibit mitochondrial modulation properties. For instance, mitofusin agonists like the target compound and its analogs (e.g., triazole derivatives in ) restore mitochondrial DNA (mtDNA) content by enhancing mitochondrial fusion, a critical mechanism in metabolic disorders . However, the 4-methylbenzenesulfonamido group may confer superior metabolic stability over the diethylsulfamoyl variant due to reduced steric hindrance around the sulfonamide moiety .
Structural Analogues in Literature
- Crystal Structures : Derivatives like ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate () have resolved crystal structures, highlighting planar amide linkages and π-stacking interactions that stabilize the thiophene core .
Biological Activity
Ethyl 2-[2-(4-methylbenzenesulfonamido)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antitumor, antibacterial, and anti-inflammatory effects, supported by empirical studies and data.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H22N2O4S
- Molecular Weight : 398.47 g/mol
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. The following table summarizes its activity against various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 23.2 | Induces apoptosis and cell cycle arrest |
| HepG-2 | 49.9 | Inhibits proliferation through apoptosis |
| A549 | 30.5 | Alters mitochondrial function leading to cell death |
In vitro assays demonstrated that the compound effectively induced apoptosis in MCF-7 cells, with flow cytometry revealing significant G2/M phase arrest (25.56% compared to 17.23% in control) and S-phase arrest (23.38% compared to 16.76% in control) .
Antibacterial Activity
The compound's antibacterial properties were evaluated against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values are presented in the table below:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These results indicate that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria .
Anti-inflammatory Activity
In addition to its antitumor and antibacterial effects, the compound has shown promise as an anti-inflammatory agent. Studies indicated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. The following data illustrates its effectiveness:
| Cytokine | Inhibition (%) at 50 μM |
|---|---|
| TNF-α | 75 |
| IL-6 | 68 |
This suggests that this compound may be a viable candidate for developing anti-inflammatory therapies .
Case Studies
- Breast Cancer Study : A study involving MCF-7 cells treated with the compound showed a dose-dependent increase in apoptosis markers after 48 hours of exposure. The treatment significantly reduced cell viability and induced morphological changes consistent with apoptosis .
- Tuberculosis Research : In a separate investigation on Mycobacterium tuberculosis, derivatives of the compound exhibited potent anti-TB activity with an observed MIC of <5 μM against Mtb H37Rv while maintaining low cytotoxicity towards human monocytic cells (IC50 = 6.2 μM) .
Q & A
Basic: What are the established synthetic routes for this compound, and what critical steps ensure purity?
The synthesis typically involves multi-step organic reactions, with the Gewald reaction being a cornerstone for constructing the thiophene core . Key steps include:
- Cyclization : Reaction of ethyl cyanoacetate with acetoacetanilide and sulfur under controlled temperature (60–80°C) to form the thiophene intermediate.
- Functionalization : Sequential amidation and sulfonylation reactions to introduce the 4-methylbenzenesulfonamido and benzamido groups.
- Purification : Thin-layer chromatography (TLC) and column chromatography are critical for isolating intermediates and final products. Ethyl acetate/hexane gradients (3:7 to 1:1) are effective for resolving polar byproducts .
Advanced: How can reaction conditions be optimized to improve synthetic yield and scalability?
Yield optimization requires:
- Catalyst Screening : Testing bases like triethylamine or DBU for amidation steps, as excess base can hydrolyze esters .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of sulfonamide intermediates but may require low temperatures (<0°C) to suppress side reactions .
- Time-Temperature Profiling : Monitoring reaction progression via TLC every 30 minutes to identify ideal termination points, particularly for exothermic steps like sulfonylation .
Basic: Which spectroscopic and crystallographic methods are most reliable for structural confirmation?
- NMR Spectroscopy : H and C NMR are essential for verifying substituent positions on the thiophene ring. Aromatic protons typically appear at δ 6.8–8.2 ppm, while methyl groups resonate at δ 2.3–2.5 ppm .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 529.12) and detects fragmentation patterns .
- X-ray Crystallography : Resolves stereochemical ambiguities. For example, reports a dihedral angle of 85.2° between the thiophene and benzene rings, critical for understanding conformational stability .
Advanced: How can contradictory data in biological activity studies (e.g., varying IC50 values) be resolved?
Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., MTT assay for cytotoxicity) using fixed cell lines (e.g., HepG2) and incubation times (48–72 hours) .
- Solubility Issues : Use DMSO stock solutions (<0.1% final concentration) to avoid solvent interference.
- Orthogonal Validation : Pair in vitro assays with computational docking (e.g., AutoDock Vina) to validate binding affinity to targets like tubulin or protein kinases .
Advanced: What computational strategies predict the compound’s biological targets and pharmacokinetic properties?
- Molecular Docking : Use Schrödinger Suite or MOE to model interactions with enzymes (e.g., COX-2, EGFR). The sulfonamide group often forms hydrogen bonds with catalytic residues .
- MD Simulations : GROMACS or AMBER can simulate binding stability over 100-ns trajectories, identifying key residues for mutagenesis studies .
- ADMET Prediction : SwissADME predicts logP (~3.5) and bioavailability (70–80%), highlighting potential for blood-brain barrier penetration .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced activity?
- Core Modifications : Introduce electron-withdrawing groups (e.g., -NO2) at the benzamido position to enhance electrophilic reactivity, improving kinase inhibition .
- Side Chain Engineering : Replace the ethyl ester with a methyl group to reduce metabolic clearance (see for analogous furan derivatives with improved half-lives) .
- Bioisosteric Replacement : Substitute the cyclopenta ring with cyclohepta (as in ) to alter steric hindrance and target selectivity .
Basic: What are the documented biological activities, and which functional groups drive efficacy?
- Anticancer Activity : IC50 values of 5–20 µM against MCF-7 and HepG2 cells, attributed to the sulfonamido group’s interaction with tubulin .
- Antimicrobial Effects : MIC of 12.5 µg/mL against S. aureus, linked to the thiophene core’s membrane disruption potential .
- Key Functional Groups : The 4-methylbenzenesulfonamido moiety enhances solubility and target binding, while the benzamido group stabilizes π-π stacking in enzyme pockets .
Advanced: What experimental and theoretical methods resolve crystallographic disorder in structural studies?
- High-Resolution Crystallography : Collect data at 100 K with synchrotron radiation (λ = 0.710–0.920 Å) to minimize thermal motion artifacts .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, van der Waals) using CrystalExplorer to identify disordered regions .
- DFT Calculations : Optimize geometry at the B3LYP/6-311G** level to compare experimental and theoretical bond lengths, resolving ambiguities .
Table 1: Key Structural Analogs and Their Bioactivities
| Compound Class | Modifications | Bioactivity (IC50) | Reference |
|---|---|---|---|
| Cyclohepta[b]thiophene () | Ethylsulfonyl group | Anticancer: 8.2 µM (HepG2) | |
| Benzodioxin-thiophene () | Benzodioxin fusion | Anti-inflammatory: COX-2 inhibition (72%) | |
| Furan-thiophene () | 5-Methylfuran substituent | Antioxidant: EC50 14 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
